molecular formula C10H19NS B13189552 7,9-Dimethyl-1-thia-4-azaspiro[4.5]decane

7,9-Dimethyl-1-thia-4-azaspiro[4.5]decane

Katalognummer: B13189552
Molekulargewicht: 185.33 g/mol
InChI-Schlüssel: VZSOHJYNMPYJLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,9-Dimethyl-1-thia-4-azaspiro[45]decane is a chemical compound with the molecular formula C₁₀H₁₉NS It is part of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dimethyl-1-thia-4-azaspiro[4.5]decane typically involves a multi-step process. One common method includes the condensation of ketones such as 4-methylcyclohexanone with aromatic amines like 4-bromoaniline or 4-fluoroaniline, followed by the addition of mercaptoacetic acid in dry benzene . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

7,9-Dimethyl-1-thia-4-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify its functional groups, potentially altering its biological activity.

    Substitution: The spirocyclic structure allows for substitution reactions, particularly at the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substituting Agents: Halogenating agents like bromine or chlorine for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

7,9-Dimethyl-1-thia-4-azaspiro[4.5]decane has shown promise in several scientific research applications:

    Medicinal Chemistry: The compound and its derivatives have been studied for their anticancer activity.

    Materials Science: The unique spirocyclic structure of the compound makes it a candidate for developing new materials with specific mechanical and chemical properties.

    Biological Studies: The compound’s interactions with biological molecules are of interest for understanding its potential therapeutic effects and mechanisms of action.

Wirkmechanismus

The mechanism of action of 7,9-Dimethyl-1-thia-4-azaspiro[4.5]decane involves its interaction with molecular targets in cancer cells. The compound is believed to induce apoptosis (programmed cell death) by interfering with cellular pathways critical for cancer cell survival. The exact molecular targets and pathways are still under investigation, but the compound’s ability to inhibit cancer cell growth highlights its potential as a therapeutic agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7,9-Dimethyl-1-thia-4-azaspiro[4.5]decane stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Eigenschaften

Molekularformel

C10H19NS

Molekulargewicht

185.33 g/mol

IUPAC-Name

7,9-dimethyl-1-thia-4-azaspiro[4.5]decane

InChI

InChI=1S/C10H19NS/c1-8-5-9(2)7-10(6-8)11-3-4-12-10/h8-9,11H,3-7H2,1-2H3

InChI-Schlüssel

VZSOHJYNMPYJLF-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(CC2(C1)NCCS2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.